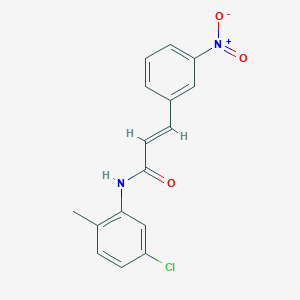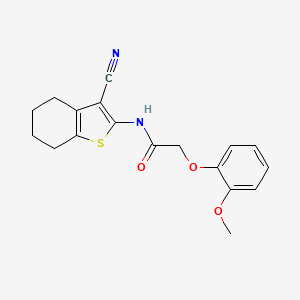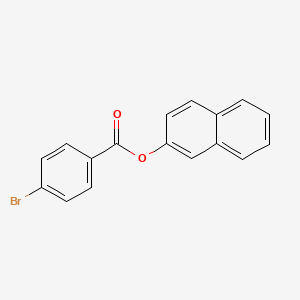
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 342.77 g/mol.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is not well understood. However, studies have shown that N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide also inhibits the growth of fungi by inhibiting the activity of the fungal cell wall biosynthesis enzyme, chitin synthase. In addition, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit biochemical and physiological effects in various organisms. In rats, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to decrease the levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. In zebrafish, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to induce developmental abnormalities and decrease the survival rate of embryos.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its high solubility in organic solvents and its potential applications in various fields. However, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide also has limitations, including its low yield from synthesis methods and its potential toxicity to organisms.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide. One direction is the development of more efficient synthesis methods for N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide. Another direction is the investigation of the mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide in different organisms. Furthermore, the potential applications of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide in material science and environmental science should be explored further. Finally, the toxicity of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide to different organisms should be studied in more detail to assess its safety for various applications.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is necessary to fully understand its potential applications and limitations.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized using various methods, including the reaction of 5-chloro-2-methylbenzene-1,3-diamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and acetic acid. Another method involves the reaction of 5-chloro-2-methylbenzene-1,3-diamine and 3-nitrocinnamaldehyde in the presence of acetic acid and sulfuric acid. The yield of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide obtained from these methods is around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit anticancer, antifungal, and antiviral activities. In material science, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In environmental science, N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been used as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-5-7-13(17)10-15(11)18-16(20)8-6-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCPWMLLFPRZTC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)







![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)